molecular formula C18H18N2O2S B421479 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 356586-75-9

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B421479
CAS RN: 356586-75-9
M. Wt: 326.4g/mol
InChI Key: LMJRNPHIWOJZGV-RGVLZGJSSA-N
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Description

“2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound . It is a derivative of the N-(X-Methylphenyl)-2-{(Z)-[(2,3,4-trimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide family . The title isomers, viz. the N-(3-methylphenyl)-, (I), and N-(2-methylphenyl)-, (II), derivatives, both C(26)H(28)N(2)O(4)S, adopt an E configuration that places the thiophene and trimethoxyphenyl groups on opposite sides of the C=N double bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A mixture of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile and corresponding active aldehyde was refluxed at 80 ºC for 3 h with continuous stirring in the presence of a few drops of acetic acid . The progress of the reaction was monitored by TLC .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . The N-(3-methylphenyl)-, (I), and N-(2-methylphenyl)-, (II), derivatives, both C(26)H(28)N(2)O(4)S, adopt an E configuration that places the thiophene and trimethoxyphenyl groups on opposite sides of the C=N double bond . This configuration provides a suitable orientation for the formation of an intramolecular N-H…N hydrogen bond .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile”:

Antimicrobial Efficacy

The compound has been evaluated for its in vitro antibacterial and antifungal activity . Studies have been conducted to determine its zone of inhibition and minimal inhibitory concentration, which are key indicators of its antimicrobial potency .

Antiviral Research

Theoretical studies suggest that derivatives of this compound could be promising drugs against SARS-coronavirus spike glycoproteins . Molecular docking simulation studies have put forth this compound as a potential anti-SARS-coronavirus-2 candidate targeting the spike glycoprotein .

Future Directions

The future directions for the study of “2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” and similar compounds could involve further exploration of their anti-inflammatory activity , as well as their potential applications in other areas of medicinal chemistry. Further studies could also investigate the detailed mechanism of action of these compounds .

properties

IUPAC Name

2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-13-8-7-12(16(9-13)22-2)11-20-18-15(10-19)14-5-3-4-6-17(14)23-18/h7-9,11H,3-6H2,1-2H3/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJRNPHIWOJZGV-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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